molecular formula C22H19NO6 B2901571 methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate CAS No. 938025-60-6

methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate

Cat. No.: B2901571
CAS No.: 938025-60-6
M. Wt: 393.395
InChI Key: DMHCAPIYBYATFA-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromene core, a benzoate ester group, and a methoxyethylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the benzoate ester group and the methoxyethylamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted furochromenes.

Scientific Research Applications

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylamino)benzoate
  • Methyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Uniqueness

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(2-methoxyethylamino)-4-oxofuro[3,2-c]chromen-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-26-12-11-23-20-17(13-7-9-14(10-8-13)21(24)27-2)18-19(29-20)15-5-3-4-6-16(15)28-22(18)25/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCAPIYBYATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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